molecular formula C42H64O8Si B13451444 23-Keto O-Trimethylsilyl Nemadectin

23-Keto O-Trimethylsilyl Nemadectin

Cat. No.: B13451444
M. Wt: 725.0 g/mol
InChI Key: PUWADVYZVCXPIV-KWKIJGHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

23-Keto O-Trimethylsilyl Nemadectin undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction may produce different reduced derivatives .

Mechanism of Action

The mechanism of action of 23-Keto O-Trimethylsilyl Nemadectin involves its conversion to moxidectin, which exerts its effects by binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the parasites, ultimately resulting in their death . The molecular targets and pathways involved include the glutamate-gated chloride channels and other related ion channels .

Properties

Molecular Formula

C42H64O8Si

Molecular Weight

725.0 g/mol

IUPAC Name

(1R,4S,5'R,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,4'-dione

InChI

InChI=1S/C42H64O8Si/c1-25(2)18-28(5)36-30(7)35(43)23-41(49-36)22-33-21-32(48-41)17-16-27(4)19-26(3)14-13-15-31-24-46-38-37(50-51(11,12)40(8,9)10)29(6)20-34(39(44)47-33)42(31,38)45/h13-16,18,20,25-26,30,32-34,36-38,45H,17,19,21-24H2,1-12H3/b14-13+,27-16+,28-18+,31-15+/t26-,30-,32+,33-,34-,36+,37+,38+,41-,42+/m0/s1

InChI Key

PUWADVYZVCXPIV-KWKIJGHXSA-N

Isomeric SMILES

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)CC(=O)[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O[Si](C)(C)C(C)(C)C)C)/C

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=O)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.